molecular formula C15H25N3O2 B5523704 3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol

3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol

Cat. No.: B5523704
M. Wt: 279.38 g/mol
InChI Key: YDAYTHPMHHRZQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods and reactions used to synthesize a compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about how a compound behaves under different conditions .

Scientific Research Applications

Ultrasonic-Promoted Synthesis

Fused polycyclic pyrazole derivatives are obtained through an ultrasound-promoted regioselective reaction, demonstrating a rapid method that yields products in excellent yields. This highlights the utility of pyrazole derivatives in synthesizing complex organic molecules efficiently (Nikpassand et al., 2010).

Synthesis of Optically Active Ligands

Pyrazole derivatives have been used to prepare novel optically active ligands, indicating their importance in the development of chiral compounds for chemical synthesis (Kowalczyk & Skarżewski, 2005).

Catalysis and Oligomerization Studies

Pyrazole-containing ligands have been synthesized and applied in metal complex formations that act as catalysts in ethylene oligomerization, showcasing the role of pyrazole derivatives in catalysis and industrial applications (Nyamato et al., 2015).

Corrosion Inhibition

Pyrazolopyridine derivatives have been investigated as corrosion inhibitors for metals, highlighting their potential in material science and engineering applications to protect against corrosion (Dandia et al., 2013).

Biomedical Applications

Research has also covered the biomedical applications of pyrazolo[3,4-b]pyridines, including their synthesis and potential therapeutic uses. This area explores the diverse bioactivities of pyrazole derivatives, emphasizing their significance in drug discovery and development (Donaire-Arias et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve interactions with specific proteins, enzymes, or cell structures .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis .

Properties

IUPAC Name

(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-(5-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-6-7-18-11(2)12(8-16-18)13(19)17-9-14(3,4)15(5,20)10-17/h8,20H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAYTHPMHHRZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)(C)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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